molecular formula C12H10N4O2S B12927589 6-(Methanesulfonyl)-9-phenyl-9H-purine CAS No. 62141-46-2

6-(Methanesulfonyl)-9-phenyl-9H-purine

Cat. No.: B12927589
CAS No.: 62141-46-2
M. Wt: 274.30 g/mol
InChI Key: LCWVFSNDVKIASH-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-9-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 6-(Methylsulfonyl)-9-phenyl-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce methylthio derivatives.

Scientific Research Applications

6-(Methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This can affect various biological pathways, including DNA and RNA synthesis, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in research and industry.

Biological Activity

6-(Methanesulfonyl)-9-phenyl-9H-purine is a purine derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer research. This compound is characterized by the presence of a methanesulfonyl group at the 6-position and a phenyl group at the 9-position of the purine ring, which contributes to its unique reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C13H12N4O2S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure allows for various interactions with biological targets, influencing its potential therapeutic applications.

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism primarily involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Studies have shown that purine derivatives can modulate these pathways, leading to increased rates of programmed cell death in malignant cells.

Biological Activity Overview

  • Anticancer Activity :
    • Induction of Apoptosis : Compounds similar to this compound have demonstrated the ability to trigger apoptotic pathways in various cancer cell lines.
    • Cell Cycle Arrest : Research suggests that this compound can cause cell cycle arrest at specific phases, further contributing to its anticancer effects.
  • Inhibition of Enzymatic Activity :
    • Studies indicate that this compound may inhibit enzymes like adenosine kinase (AdK), which plays a role in nucleotide metabolism and cancer progression .
  • Reactivity and Stability :
    • The stability of this compound under physiological conditions is crucial for its efficacy as a therapeutic agent. It has been noted that heating in acidic conditions can lead to decomposition, which may affect its biological activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:

Compound NameKey FeaturesUnique Aspects
6-MethylpurineMethyl group at position 6Involved in nucleic acid metabolism
9-PhenyladeninePhenyl group at position 9Strong affinity for adenosine receptors
2-Chloro-9-phenyl-9H-purineChlorine substituent at position 2Enhanced reactivity compared to methanesulfonyl
8-AminopurineAmino group at position 8Potentially more active against certain cancers

These comparisons highlight how structural variations influence the biological activities and therapeutic potentials of purine derivatives.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and increases in apoptotic markers. For instance, studies demonstrated a dose-dependent response where higher concentrations resulted in increased apoptosis rates .
  • Enzyme Inhibition Assays : Research focusing on adenosine kinase inhibition revealed that this compound could significantly reduce enzyme activity, suggesting potential use in managing conditions associated with elevated adenosine levels, such as seizures and certain cancers .
  • Toxicity Assessments : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also necessitates careful assessment regarding cytotoxicity to ensure safety in therapeutic applications .

Properties

CAS No.

62141-46-2

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-methylsulfonyl-9-phenylpurine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

LCWVFSNDVKIASH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3

Origin of Product

United States

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